molecular formula C18H14F2N2O2 B6637626 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile

Cat. No. B6637626
M. Wt: 328.3 g/mol
InChI Key: LZZXIMOWDZDMMG-UHFFFAOYSA-N
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Description

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile works by binding to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are essential for cancer cell survival, ultimately resulting in cell death.
Biochemical and Physiological Effects
4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and angiogenesis (formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile in lab experiments is its specificity for HSP90, which reduces the risk of off-target effects. However, 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity must be carefully considered when using it in vivo.

Future Directions

There are several potential future directions for research on 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile. Another direction is the investigation of 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile's potential use in combination with other cancer treatments to improve their effectiveness. Additionally, 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile may have applications in other areas, such as neurodegenerative diseases and infectious diseases, which warrant further research.

Synthesis Methods

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzaldehyde with pyrrolidine and subsequent reactions with benzonitrile and acetic anhydride. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. 4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-13-5-6-16(20)15(7-13)17-8-14(23)10-22(17)18(24)12-3-1-11(9-21)2-4-12/h1-7,14,17,23H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXIMOWDZDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]benzonitrile

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